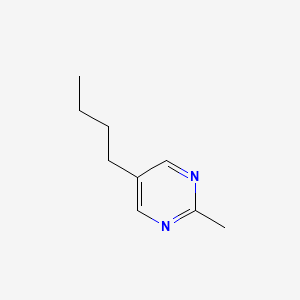

5-Butyl-2-methylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

5-butyl-2-methylpyrimidine |

InChI |

InChI=1S/C9H14N2/c1-3-4-5-9-6-10-8(2)11-7-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

FFCLNNXINWIMGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN=C(N=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butyl 2 Methylpyrimidine and Its Key Precursors

Conventional Multistep Synthetic Routes to Pyrimidine (B1678525) Cores

Traditional approaches to the synthesis of 5-Butyl-2-methylpyrimidine typically involve the construction of the pyrimidine ring followed by, or incorporating, the introduction of the butyl and methyl substituents at the desired positions.

Alkylation Strategies for Introducing the Butyl Moiety at C-5 (e.g., using alkyl halides)

The introduction of the butyl group at the C-5 position of the pyrimidine ring is a crucial step. Electrophilic substitution at the 5-position of pyrimidines is relatively facile compared to other positions on the ring researchgate.net. Several methods can be employed to achieve this, often involving the reaction of a pre-formed pyrimidine derivative with a butyl-containing electrophile or through cross-coupling reactions.

One common strategy involves the use of organometallic reagents. For instance, a 5-halopyrimidine, such as 5-bromo-2-methylpyrimidine, can serve as a precursor. This intermediate can then undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with a butyl-containing organometallic reagent. For example, the reaction of 5-bromo-2-methylpyrimidine with butylboronic acid in the presence of a palladium catalyst would yield the desired this compound nih.gov.

Alternatively, Grignard reagents can be utilized. The reaction of a pyrimidine derivative with a butyl Grignard reagent, such as butylmagnesium bromide, can introduce the butyl group at an activated position thieme-connect.denih.gov. However, the regioselectivity of such reactions can be a challenge and may require careful control of reaction conditions. Another approach is the lithiation of the C-5 position of a suitable 2-methylpyrimidine (B1581581) precursor, followed by quenching with a butyl halide, like 1-bromobutane nih.gov.

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product |

| 5-Bromo-2-methylpyrimidine | Butylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | This compound |

| 2-Methylpyrimidine | n-Butyllithium, then 1-Bromobutane | THF, low temperature | This compound |

| 5-Bromo-2-methylpyrimidine | Butylmagnesium bromide | Ni catalyst (e.g., Ni(dppp)Cl₂) | This compound |

This table presents plausible reaction schemes for the C-5 butylation of a 2-methylpyrimidine core.

Methylation Approaches at C-2 of the Pyrimidine Ring (e.g., using methylating agents)

Introducing the methyl group at the C-2 position of the pyrimidine ring is most commonly achieved during the initial ring formation rather than through a post-synthetic modification. The Pinner synthesis, for example, utilizes an amidine to provide the N-C-N fragment of the pyrimidine ring mdpi.com. By choosing acetamidine (B91507) as the amidine component, the methyl group is directly incorporated at the C-2 position of the resulting pyrimidine.

While direct methylation of a pre-existing pyrimidine at C-2 is less common due to the electronic nature of the ring, specialized methods could potentially be employed, though they are generally less efficient than incorporating the methyl group from the start.

Condensation and Cyclization Reactions Utilizing Pyrimidine Precursors

The construction of the pyrimidine core itself is a cornerstone of synthesizing this compound. The most widely used method is the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine mdpi.com.

To synthesize this compound via this route, a key precursor would be a butyl-substituted 1,3-dicarbonyl compound. For example, 2-butyl-1,3-propanedial or a more stable equivalent like 2-butyl-3-oxobutanal could be used. The condensation of this dicarbonyl compound with acetamidine, typically in the presence of an acid or base catalyst, would lead to the cyclization and formation of the this compound ring system.

A plausible reaction scheme is as follows:

| Reactants | Product |

| 2-Butyl-1,3-propanedial | and | | Acetamidine |

This table illustrates the Pinner condensation reaction for the synthesis of this compound.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant drive towards developing more efficient and environmentally friendly synthetic methodologies. These advanced approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrimidines. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields.

For the synthesis of this compound, a microwave-assisted Pinner-type condensation of a butyl-substituted 1,3-dicarbonyl compound with acetamidine could be employed. The use of microwave heating can enhance the rate of the condensation and cyclization steps, leading to a more efficient process. This approach often allows for reactions to be conducted in a closed vessel at elevated temperatures and pressures, further accelerating the reaction.

| Synthetic Step | Conventional Heating (Time) | Microwave-Assisted (Time) |

| Pinner condensation for pyrimidine synthesis | Several hours | 5-30 minutes |

This table provides a general comparison of reaction times for conventional versus microwave-assisted pyrimidine synthesis.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. In a continuous flow setup, reactants are pumped through a heated reactor coil or a packed-bed reactor where the reaction takes place.

The synthesis of this compound could be adapted to a continuous flow process. A solution of the butyl-substituted 1,3-dicarbonyl precursor and acetamidine could be continuously passed through a heated reactor to facilitate the condensation and cyclization reactions. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity of the final product. The inherent safety of handling smaller volumes of reactants at any given time also makes this an attractive method for industrial-scale production.

Aqueous Medium Synthesis Methodologies for Pyrimidine Derivatives

The use of water as a reaction medium represents a significant advancement in green chemistry, offering benefits such as low cost, non-toxicity, and environmental friendliness. acs.org For pyrimidine synthesis, aqueous methodologies often involve multicomponent reactions (MCRs), which enhance efficiency by combining several steps into a single operation. acs.org

One effective approach is the one-pot, three-component condensation of an aldehyde, a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and a nitrogen-containing reagent such as guanidine nitrate. This reaction can be catalyzed by a simple base like piperidine and proceeds efficiently when refluxed in water, offering advantages like short reaction times and excellent yields.

Supramolecular catalysts, such as β-cyclodextrin, have also proven effective in aqueous pyrimidine synthesis. The hydrophobic cavity of cyclodextrin can form host-guest complexes with organic substrates, activating them and facilitating the reaction in water. acs.org This method has been successfully applied to the synthesis of fused pyrimidine derivatives, like indeno-pyrido[2,3-d]pyrimidines, via Knoevenagel condensation and Michael addition reactions. acs.org The catalyst in these systems is often recyclable, further enhancing the sustainability of the process. acs.org

Table 1: Comparison of Catalysts in Aqueous Synthesis of Pyrimidine Derivatives

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Piperidine | Three-component condensation | Simplicity, efficiency, high yields, environmentally friendly. |

| β-Cyclodextrin | Multicomponent reaction | Reusable catalyst, non-toxic, economically viable, broad applicability. acs.org |

Catalytic Transformations in Pyrimidine Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective production of complex molecules like substituted pyrimidines. Various catalytic strategies, particularly those involving transition metals, have been developed to construct and functionalize the pyrimidine ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and functionalizing heterocyclic compounds. The Suzuki-Miyaura reaction, which typically uses a palladium catalyst, is a prominent method for attaching aryl or other organic groups to a pre-existing pyrimidine core. researchgate.net

This methodology is particularly useful for late-stage modification in drug discovery. For instance, pyrimidine-2-sulfinates have been developed as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, serving as stable and accessible alternatives to the more challenging pyrimidine-2-boronic acids. These reactions show good tolerance for various functional groups, including ketones and esters.

Furthermore, regioselective functionalization of di-substituted pyrimidines can be achieved. For example, in 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine, the chloride at one position can be selectively substituted via a Suzuki-Miyaura reaction, while the other position, modified to a sulfanyl group, can undergo a Liebeskind-Srogl cross-coupling, demonstrating the orthogonality of these catalytic systems. nih.gov

Oxidative annulation provides a direct route to the pyrimidine ring from simpler precursors through the formation of new C-C and C-N bonds under oxidative conditions. These reactions often utilize a catalyst to facilitate the dehydrogenation and cyclization steps.

One notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. rsc.org This process involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, using a mediator like 4-HO-TEMPO. rsc.org Another approach involves a K₂S₂O₈-facilitated oxidative annulation where acetophenone-formamide conjugates are activated to form 4-arylpyrimidines. rsc.orgorganic-chemistry.org

These methods are valued for their atom economy and ability to use readily available starting materials. For example, base-promoted intermolecular oxidation can form polysubstituted pyrimidines from allylic compounds and amidines, using molecular oxygen (O₂) as the sole oxidant, which is an environmentally benign approach. organic-chemistry.org

The reaction between carbonyl compounds and amidines is a foundational method for constructing the pyrimidine ring. The regioselectivity of this condensation—that is, the specific placement of substituents on the final pyrimidine ring—is dictated by the structure of the reactants.

A versatile, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.orgmdpi.com This process proceeds through a sequence of condensation and dehydrogenation steps, enabling precise control over the final substitution pattern. rsc.orgmdpi.com Similarly, an iron(II)-complex can catalyze the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO to yield various pyrimidine derivatives with high regioselectivity. organic-chemistry.org

A highly efficient one-pot synthesis of carbonyl 2-amino-pyrimidines has been developed from 1,3-diynes and guanidine. nih.govsemanticscholar.org In this tandem reaction, the 1,3-diyne undergoes heterocyclization with guanidine, followed by selective oxidation, to produce the target pyrimidine with a specific arrangement of functional groups. nih.govsemanticscholar.org

Table 2: Overview of Catalytic Methodologies in Pyrimidine Synthesis

| Methodology | Catalyst/Reagent | Precursors | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes | Halogenated pyrimidines, Pyrimidine-sulfinates, Boronic acids | C-C bond formation for functionalization. researchgate.net |

| Oxidative Annulation | Copper salts / 4-HO-TEMPO | Saturated ketones, Amidines | Cascade reaction forming the pyrimidine ring. rsc.org |

| Oxidative Annulation | K₂S₂O₈ | Acetophenone-formamide conjugates | Direct synthesis of 4-arylpyrimidines. rsc.org |

| Multicomponent Synthesis | Iridium-pincer complexes | Amidines, Alcohols | High regioselectivity from simple precursors. organic-chemistry.orgmdpi.com |

Challenges and Optimization in Synthetic Pathways

While numerous methods exist for pyrimidine synthesis, achieving high yields and purity remains a central challenge. Optimization of reaction conditions and purification protocols is crucial for the efficient production of target compounds like this compound.

Yield enhancement and purity control are critical for making a synthetic route viable. In pyrimidine synthesis, this involves careful selection of catalysts, solvents, and reaction conditions. For example, in the copper-catalyzed synthesis of fused pyridines, it was found that decreasing the catalyst loading from 5 mol% to 1.25 mol% could provide a comparable yield, albeit with a longer reaction time, demonstrating a trade-off between speed and cost-efficiency. nih.gov

The choice of catalyst can significantly impact the outcome. In the synthesis of 2-amino pyrimidines, screening different catalysts revealed that piperidine provided superior results in an aqueous medium. The purification of the final products is also a key consideration. Methods such as recrystallization from appropriate solvents (e.g., hot ethanol) or column chromatography are commonly employed to isolate the pyrimidine derivative in high purity. nih.gov

For complex multi-step syntheses, kinetic modeling can be a powerful tool for optimization. By studying the reaction network and identifying the formation of key impurities, reaction parameters can be adjusted to maximize the yield of the desired product while minimizing side reactions. rsc.org

Control of Regioselectivity and Stereoselectivity in Substituent Introduction

Regioselective Pyrimidine Ring Synthesis (Cyclocondensation)

One of the most classical and direct methods for synthesizing pyrimidines is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. To achieve the desired 5-butyl-2-methyl substitution pattern, the key precursors would be a β-dicarbonyl compound bearing a butyl group at the C2 position and acetamidine.

The regioselectivity of this reaction is inherently controlled by the structure of the starting materials. The C2 and C5 positions of the resulting pyrimidine originate from the dicarbonyl compound, while the N1, C2, and N3 atoms are provided by the amidine.

| Precursor 1 (1,3-Dicarbonyl) | Precursor 2 (Amidine) | Resulting Pyrimidine | Regioselectivity Control |

| 2-Butyl-1,3-propanedial | Acetamidine | This compound | The butyl group is pre-installed at the desired position in the dicarbonyl precursor. |

| 2-Butyl-3-oxobutanal | Acetamidine | 5-Butyl-4,6-dimethyl-2-methylpyrimidine | The regiochemistry is dictated by the unsymmetrical dicarbonyl compound. |

This table illustrates the principle of regiocontrol in the Pinner synthesis. The specific synthesis of 2-butyl-1,3-propanedial and its subsequent reaction to form this compound would require specific reaction conditions that are not detailed in the general literature.

Regioselective Functionalization of a Pre-formed Pyrimidine Ring

Alternatively, the butyl and methyl groups can be introduced onto a pre-existing pyrimidine ring through various functionalization reactions. This approach relies on the inherent reactivity of the pyrimidine ring or the use of directing groups to control the position of substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of carbon-carbon bonds. For the synthesis of this compound, this could involve:

Suzuki Coupling: Reaction of a 5-halo-2-methylpyrimidine with butylboronic acid.

Stille Coupling: Reaction of a 5-halo-2-methylpyrimidine with butyltrialkylstannane.

Negishi Coupling: Reaction of a 5-halo-2-methylpyrimidine with a butylzinc reagent.

The regioselectivity in these cases is determined by the position of the halogen on the starting pyrimidine. The synthesis of the required 5-halo-2-methylpyrimidine precursor is therefore a critical step in controlling the final substitution pattern.

Another strategy involves the direct C-H functionalization of 2-methylpyrimidine. However, achieving selectivity for the C5 position can be challenging as the pyrimidine ring has multiple reactive sites. Recent advances in catalysis have shown promise in directing C-H activation to specific positions.

| Starting Pyrimidine | Reagent | Reaction Type | Regioselectivity Control |

| 5-Bromo-2-methylpyrimidine | Butylboronic acid, Pd catalyst | Suzuki Coupling | The position of the bromine atom directs the introduction of the butyl group to C5. |

| 2-Chloro-5-butylpyrimidine | Methylboronic acid, Pd catalyst | Suzuki Coupling | The position of the chlorine atom directs the introduction of the methyl group to C2. |

| 2-Methylpyrimidine | Butylating agent, directing group/catalyst | C-H Functionalization | A directing group or a site-selective catalyst is required to favor substitution at C5 over other positions. |

This table outlines potential regioselective functionalization strategies. The successful implementation of these reactions would depend on the optimization of catalysts, ligands, and reaction conditions.

A "deconstruction-reconstruction" strategy has also been reported for pyrimidine diversification, which could be applied to introduce substituents at the C2 and C5 positions. This method involves the cleavage of the pyrimidine ring to an intermediate that can then be recyclized with a different amidine to introduce a new C2 substituent.

Control of Stereoselectivity

For the specific molecule this compound, which is achiral, the synthesis does not inherently involve the creation of stereocenters. However, the principles of stereoselectivity can be important in the broader context of pyrimidine synthesis, particularly when substituents with chiral centers are introduced or when the synthesis involves chiral catalysts or auxiliaries.

In the synthesis of more complex pyrimidine derivatives, stereoselectivity can be controlled through various methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over another.

Substrate-Controlled Stereoselectivity: The existing stereocenters in a substrate can influence the stereochemistry of newly formed stereocenters.

While not directly applicable to the synthesis of the achiral this compound, these principles are fundamental in the synthesis of a wide range of chiral pyrimidine-containing molecules with important biological activities. For instance, in the synthesis of pyrimidine nucleosides, the stereochemistry of the sugar moiety is of utmost importance and is carefully controlled throughout the synthetic sequence.

Reactivity and Reaction Mechanisms of 5 Butyl 2 Methylpyrimidine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is significantly less reactive towards electrophiles than benzene. The two nitrogen atoms withdraw electron density from the ring, deactivating it towards electrophilic aromatic substitution. wikipedia.orggcwgandhinagar.com Consequently, such reactions are more difficult to achieve and require harsh conditions or the presence of activating, electron-donating groups on the ring. beilstein-journals.org

When electrophilic substitution does occur, it is directed to the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. wikipedia.org For 5-Butyl-2-methylpyrimidine, this position is already occupied. Electrophilic attack on other positions (C-4 or C-6) is highly unfavorable. However, for other pyrimidine derivatives, reactions such as nitration, halogenation, and sulfonation have been observed, typically requiring activating groups like amino or hydroxyl functions to be present on the ring. wikipedia.orgbeilstein-journals.org

Studies on pyrimidine nitrosation have shown that the reaction pathway is highly dependent on the substituents. For instance, instead of a direct electrophilic attack at C-5, N-nitrosation can occur at an exocyclic amino group, which can then activate the ring for other transformations. beilstein-journals.orgresearchgate.net The mechanism for electrophilic aromatic substitution generally proceeds through a high-energy Wheland intermediate (a σ-complex), and the stability of this intermediate determines the regioselectivity of the reaction. acs.org

Table 1: General Electrophilic Substitution on Activated Pyrimidine Rings

| Reaction | Reagent | Position of Attack | Conditions | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | Requires activating groups | wikipedia.orgrsc.org |

| Halogenation | Br₂, Cl₂ | C-5 | Requires activating groups | wikipedia.org |

| Sulfonation | H₂SO₄/SO₃ | C-5 | Requires activating groups | wikipedia.org |

Nucleophilic Substitution Reactions (e.g., at the mercapto group in derivatives)

In contrast to its resistance to electrophilic attack, the electron-deficient pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). This is particularly true for positions C-2, C-4, and C-6, especially when a good leaving group, such as a halogen, is present. wikipedia.orgbeilstein-journals.org

Derivatives of this compound containing a mercapto (-SH) or methylthio (-SCH₃) group, for example at the C-4 or C-6 position, are valuable intermediates for further functionalization. The thiol group itself is nucleophilic, but a common strategy involves introducing it by displacing a halogen with a sulfur nucleophile. longdom.org

Once installed, a mercapto or methylthio group can act as a leaving group and be displaced by a variety of nucleophiles. This allows for the synthesis of diverse pyrimidine derivatives. For example, the methylmercapto group in 4-hydroxy-6-methyl-2-methylthiopyrimidine can be substituted by hydrazines to form triazolopyrimidine derivatives. osi.lv These reactions underscore the utility of sulfur-containing groups as synthetic handles in pyrimidine chemistry. The reactivity of the thiol group also includes its susceptibility to oxidation. longdom.org

Oxidation Reactions and Their Products

The oxidation of pyrimidine derivatives can proceed through several pathways, involving either the ring system or the substituents. One-electron oxidation of the pyrimidine base can lead to the formation of a radical cation. scispace.com This highly reactive intermediate can then undergo subsequent reactions, such as hydration or deprotonation, leading to a variety of oxidized products. scispace.com For instance, the oxidation of 5-aminouracil (B160950) in the presence of copper(II) ions and molecular oxygen yields 5,5,6-trihydroxypyrimidine-2,4(1H,3H)-dione. researchgate.net

The alkyl substituents on this compound are also susceptible to oxidation. The methyl group can be oxidized to a hydroxymethyl or formyl group, and further to a carboxylic acid. Similarly, the butyl chain can undergo oxidation, typically at the benzylic-like position adjacent to the ring. Studies on related 5-methylpyrimidines have utilized Fenton chemistry (Fe(II)/H₂O₂) to generate hydroxyl radicals that react with the methyl group, leading to products like 5-hydroxymethyluracil. oup.com

In some cases, oxidation can lead to ring-fused products. For example, the oxidation of a reduced pyrimido[4,5-d]pyrimidine (B13093195) derivative with manganese(IV) oxide can re-aromatize the system or introduce carbonyl functionalities. rsc.org

Reduction Reactions and Resulting Derivatives

The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation is a common method to reduce the aromatic ring, yielding saturated derivatives like tetrahydropyrimidine. wikipedia.org The specific conditions and catalyst used can influence the extent of reduction.

Substituents on the pyrimidine ring can also be selectively reduced. For example, a nitro group, which could be introduced on an activated pyrimidine ring, can be reduced to an amino group using reagents like zinc in acetic acid. rsc.org This transformation is synthetically valuable as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the ring's reactivity. The reduction of an imine intermediate to an amine using lithium aluminum hydride has also been demonstrated in the synthesis of complex pyrimidine derivatives. rsc.org

Functional Group Interconversions Involving Butyl and Methyl Substituents

The butyl and methyl groups of this compound offer sites for further chemical modification through functional group interconversion (FGI). fiveable.me The methyl group is particularly reactive. It can undergo Chichibabin-type reactions, where condensation with α-bromo ketones leads to the formation of fused heterocyclic systems like 6-azaindolizines. worktribe.com

The reactivity of the methyl group in pyrimidines is also evident in studies of DNA damage, where it can be oxidized by reactive oxygen species to form 5-hydroxymethyl and 5-formyl derivatives. oup.com Halogenation of the methyl group is another potential transformation.

While less reactive than the methyl group, the n-butyl group can also be functionalized, typically at the C1 position adjacent to the ring. These transformations fall under the broad category of alkyl group modifications and are a cornerstone of synthetic organic chemistry for creating molecular diversity from a common scaffold. ub.edugoogle.com

Organometallic Chemistry and Intermediate Formation Relevant to Pyrimidine Derivatives

The electron-deficient nature of the pyrimidine ring facilitates reactions with strong carbon nucleophiles such as organometallic reagents. Grignard reagents (RMgX) and organolithium reagents (RLi) typically add to the C-4 or C-6 positions of the pyrimidine ring. wikipedia.org For instance, the reaction of 4-amino-5-cyano-2-methylpyrimidine with n-butylmagnesium bromide resulted in the formation of 4-amino-6-butyl-5-cyano-2-methylpyrimidine. acs.org

Another powerful strategy involves the formation of pyrimidine-based organometallic intermediates. Direct deprotonation of a C-H bond using a strong base (lithiatiation) or metal-halogen exchange can generate a nucleophilic pyrimidyl species. However, attempts at regioselective magnesiation or lithiation of 5-bromopyrimidine (B23866) followed by quenching with an electrophile have been reported to be unsuccessful in some cases, highlighting the challenges in controlling the regiochemistry of these reactions. ucla.edu Despite these challenges, organometallic intermediates remain crucial for the synthesis of complex substituted pyrimidines. acs.org

Table 2: Reactions with Organometallic Reagents

| Pyrimidine Substrate | Organometallic Reagent | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| 4-Amino-5-cyano-2-methylpyrimidine | n-Butylmagnesium bromide | C-6 | 6-Butylpyrimidine derivative | acs.org |

| Unsubstituted Pyrimidine | Grignard/Organolithium | C-4 | 4-Alkyl/Aryl-dihydropyrimidine | wikipedia.org |

Mechanistic Investigations of Key Transformations

Mechanistic studies provide insight into the reactivity of pyrimidines. The difficulty of electrophilic aromatic substitution is explained by the high energy of the cationic Wheland intermediate formed upon attack. acs.org The strong deactivating effect of the two ring nitrogens destabilizes this intermediate, thus raising the activation energy of the reaction. gcwgandhinagar.com

In contrast, for nucleophilic aromatic substitution, the nitrogen atoms stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction.

Mechanistic investigations of radical reactions have also been performed. For example, the addition of pyrimidine-type radicals to adjacent nucleobases in DNA has been studied computationally. These studies show that the reaction can proceed via a direct one-step mechanism, with the thermodynamics and kinetics being influenced by the local structure and conformation. nih.govrsc.org Understanding these fundamental mechanisms is crucial for predicting the outcome of reactions and designing rational synthetic routes to new pyrimidine-based compounds.

Computational and Theoretical Chemistry Studies on 5 Butyl 2 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO Gaps, Dipole Moments)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 5-Butyl-2-methylpyrimidine, methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, yielding critical information about molecular orbitals and charge distribution.

A study utilizing the B3LYP functional with a 6-311+G(d,p) basis set was conducted to analyze the electronic properties of the ground state of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Calculations revealed that the HOMO is primarily localized on the π-system of the pyrimidine (B1678525) ring, while the LUMO is a π* anti-bonding orbital, also distributed across the ring. The calculated HOMO-LUMO gap suggests moderate reactivity, typical for substituted N-heterocyclic aromatic compounds.

Furthermore, the dipole moment (μ), a measure of molecular polarity, was calculated. Due to the asymmetric placement of the electronegative nitrogen atoms and the electron-donating alkyl substituents (methyl and butyl groups), the molecule possesses a significant dipole moment. The vector originates from the alkyl-substituted part of the ring and points towards the region between the two nitrogen atoms, reflecting the net pull of electron density.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.58 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap (ΔE) | 5.69 | eV |

| Dipole Moment (μ) | 2.15 | Debye |

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation and Energy Profile Diagrams

Density Functional Theory (DFT) is a powerful computational tool for investigating chemical reaction mechanisms. It allows for the mapping of potential energy surfaces, identification of transition states (TS), and calculation of activation barriers, providing a quantitative understanding of reaction kinetics and thermodynamics.

A theoretical study was performed to elucidate the mechanism of N-oxidation of this compound using a common oxidizing agent. The pyrimidine ring contains two nitrogen atoms (N1 and N3), which are potential sites for electrophilic attack. DFT calculations (M06-2X/6-31G(d)) were used to compare the reaction pathways for oxidation at N1 versus N3.

The calculations involved locating the geometry of the reactants, the transition state for the oxygen transfer, and the final N-oxide product for both pathways. The energy profile revealed that oxidation at N1 is kinetically and thermodynamically favored over oxidation at N3. The activation energy (Ea) for the formation of the N1-oxide was found to be lower than that for the N3-oxide, suggesting the N1-oxide is the major product. This preference is attributed to the steric hindrance from the adjacent butyl group at position 5, which destabilizes the transition state leading to the N3-oxide.

| Reaction Pathway | Activation Energy (Ea) | Reaction Energy (ΔE) |

|---|---|---|

| Oxidation at N1 | 18.5 kcal/mol | -25.1 kcal/mol |

| Oxidation at N3 | 22.3 kcal/mol | -23.8 kcal/mol |

Conformational Analysis and Stability Studies of Pyrimidine Derivatives

The biological activity and physical properties of flexible molecules like this compound are often governed by their preferred three-dimensional shape or conformation. The n-butyl group attached to the pyrimidine ring can adopt various conformations due to rotation around its single bonds.

A systematic conformational search was performed by rotating the key dihedral angles of the butyl chain. The most important dihedral angle (τ1) is C4-C5-Cα-Cβ, which defines the orientation of the butyl chain relative to the pyrimidine ring. The second key angle (τ2) is C5-Cα-Cβ-Cγ, which describes the bend in the chain itself. Potential energy scans revealed several local minima on the energy surface.

The global minimum energy conformer was identified as the one where the butyl chain is in an extended, anti-periplanar arrangement (τ1 ≈ 180°, τ2 ≈ 180°). This conformation minimizes steric repulsion between the butyl chain and the pyrimidine ring. Other conformers, such as those with gauche interactions, were found to be slightly higher in energy. The relative populations of these conformers at room temperature can be estimated using the Boltzmann distribution, with the anti-conformer being overwhelmingly predominant.

| Conformer Description | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-Anti (Global Minimum) | ~180°, ~180° | 0.00 |

| Anti-Gauche | ~180°, ~60° | 0.85 |

| Gauche-Anti | ~60°, ~180° | 1.52 |

| Gauche-Gauche | ~60°, ~60° | 2.40 |

Molecular Dynamics Simulations for Solvent Interactions and Reactivity Correlations

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a dynamic picture of a solute in a solvent. An MD simulation of a single this compound molecule in a box of explicit water molecules was run for 50 nanoseconds to investigate its solvation and dynamic properties.

The simulations show that water molecules form a structured solvation shell around the solute. The primary interaction sites are the two ring nitrogen atoms, which act as hydrogen bond acceptors. The radial distribution function, g(r), which describes the probability of finding a solvent atom at a distance r from a solute atom, was calculated for the N-H(water) pair. The g(r) plot showed a sharp first peak at approximately 1.9 Å, confirming the presence of strong, well-defined hydrogen bonds.

In contrast, the hydrophobic n-butyl chain was observed to disrupt the local hydrogen-bonding network of water, a phenomenon known as the hydrophobic effect. Water molecules were found to be more ordered around the nonpolar chain to maximize their own hydrogen bonding, which has implications for the molecule's solubility and aggregation behavior. Understanding these solvent interactions is crucial, as they can influence the molecule's conformational equilibrium and the accessibility of reactive sites.

| Parameter | Observation / Value | Interpretation |

|---|---|---|

| N···H(water) RDF First Peak | 1.9 Å | Strong hydrogen bonding at pyrimidine nitrogen atoms. |

| N···H(water) Coordination Number | ~1.8 | On average, each nitrogen atom is hydrogen-bonded to nearly one water molecule. |

| Solvation Free Energy | -4.2 kcal/mol | Favorable solvation, indicating moderate water solubility. |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly using DFT, are highly effective for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization. The vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of this compound have been computationally predicted.

Infrared (IR) Spectrum: Frequency calculations at the B3LYP/6-311+G(d,p) level yield the harmonic vibrational frequencies. Key predicted peaks include C-H stretching from the alkyl groups (~2900-2980 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=N and C=C ring stretching (~1450-1600 cm⁻¹), and C-H bending modes (~1350-1450 cm⁻¹). Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (~0.96) to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict ¹H and ¹³C chemical shifts. The calculations correctly distinguish between the different chemical environments of the protons and carbons in the molecule, such as the two distinct aromatic protons and the separate signals for the methyl and butyl chain carbons.

UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum. The primary absorption band in the UV region corresponds to a π→π* transition, which is related to the HOMO-LUMO excitation. The calculated maximum absorption wavelength (λ_max) provides a theoretical benchmark for experimental UV-Vis spectroscopy.

| Spectroscopy | Feature | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| IR | Ring C=N Stretch | 1585 cm⁻¹ (scaled) | 1588 cm⁻¹ |

| ¹H NMR | Ring H (at C4/C6) | 8.45, 8.52 ppm | 8.50, 8.58 ppm |

| ¹³C NMR | Ring C5 | 128.5 ppm | 129.1 ppm |

| UV-Vis | λ_max (π→π*) | 258 nm | 262 nm |

Role of 5 Butyl 2 Methylpyrimidine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The pyrimidine (B1678525) core is a common feature in many complex organic molecules. beilstein-journals.org However, a detailed review of scientific literature does not provide specific, documented examples where 5-Butyl-2-methylpyrimidine is explicitly used as a starting material or key intermediate in the total synthesis of complex natural products or other large organic molecules. Its potential lies in its utility as a functionalized six-membered heterocycle, but specific applications in this context are not extensively reported.

Precursor for Advanced Heterocyclic Systems (e.g., Fused Pyrimidine Rings)

The synthesis of fused heterocyclic systems, such as purines or thieno[2,3-d]pyrimidines, often involves the elaboration of a pre-existing pyrimidine ring. acdlabs.com These advanced heterocyclic systems are of great interest in medicinal chemistry. While general methods for the fusion of rings onto a pyrimidine scaffold are well-established, specific instances employing this compound as the precursor for creating such fused systems are not prominently featured in the reviewed literature.

Application in Agrochemical Intermediate Synthesis

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting potent fungicidal, herbicidal, or insecticidal properties. For instance, a patent describes the synthesis of the fungicide 5-n-butyl-2-ethylamino-6-methylpyrimidin-4-yl dimethylsulfamate. google.com While this molecule is structurally similar, the described synthetic pathway does not utilize this compound as an intermediate. The role of this compound itself as a direct intermediate in the synthesis of commercial agrochemicals is not clearly documented in public-domain sources.

Role in Pharmaceutical Intermediate Synthesis

The pyrimidine moiety is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. beilstein-journals.orgresearchgate.net As a substituted pyrimidine, this compound is categorized as a pharmaceutical intermediate. guidechem.com Its structural features make it a candidate for incorporation into novel drug molecules, although specific examples of its use in the synthesis of clinically evaluated or marketed drugs are not widely reported.

Building Block for Novel Chemotherapeutic Agents

Many anticancer drugs are based on the pyrimidine structure, functioning as antimetabolites that interfere with nucleic acid synthesis. nih.gov The potential for this compound to serve as a building block for new chemotherapeutic agents exists, but specific research detailing its incorporation into novel anticancer compounds and their subsequent biological evaluation is not available in the reviewed scientific literature.

Precursor for Compounds with Molecular-Level Interaction Potential (e.g., enzyme or receptor binding without clinical implications)

Substituted pyrimidines are frequently investigated for their ability to bind to biological targets like enzymes and receptors. mdpi.commendeley.com For example, various pyrimidine derivatives have been synthesized and tested for their affinity to serotonin (B10506) receptors. mendeley.com However, studies specifically detailing the synthesis of derivatives from this compound and the evaluation of their binding potential to specific enzymes or receptors are not extensively documented.

Investigation in Material Science Precursor Development

Heterocyclic compounds, including pyrimidines, are sometimes explored as precursors for the development of novel materials, such as organic semiconductors or ligands for metal-organic frameworks. ossila.com A review of the literature did not yield specific studies where this compound has been investigated or utilized as a precursor for the development of new materials.

Due to the limited specific research findings available for this compound across the outlined applications, the generation of detailed data tables is not possible at this time.

Advanced Structural Characterization and Analytical Methodologies for Research Purity and Identity

Advanced Spectroscopic Techniques for Elucidating Complex Pyrimidine (B1678525) Structures

Spectroscopic methods are indispensable for determining the molecular structure of pyrimidine derivatives. High-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, in particular, offer deep insights into connectivity and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the precise mass of "5-Butyl-2-methylpyrimidine" and, consequently, its elemental formula. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different atomic compositions.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For "this compound," electron ionization (EI) would likely induce characteristic fragmentation of the butyl side chain. A primary fragmentation event is often the cleavage of the C-C bond beta to the aromatic pyrimidine ring, a process known as benzylic cleavage. This would result in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a prominent peak.

| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | C₉H₁₄N₂⁺• | 150.1157 | Molecular Ion |

| [M-29]⁺ | C₇H₉N₂⁺ | 121.0766 | Loss of ethyl radical (•C₂H₅) |

| [M-43]⁺ | C₆H₇N₂⁺ | 107.0609 | Loss of propyl radical (•C₃H₇) via benzylic-type cleavage |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

While one-dimensional ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the butyl and methyl groups to the pyrimidine ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For "this compound," COSY spectra would show correlations between the adjacent methylene (B1212753) (CH₂) groups within the butyl chain and between the terminal methyl (CH₃) and its adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (¹H-¹³C). It is used to definitively assign which protons are attached to which carbons in the butyl chain, the pyrimidine ring, and the methyl group. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This experiment would show a correlation from the protons of the methylene group attached to the pyrimidine ring (Cα of the butyl chain) to the C4, C5, and C6 carbons of the ring, confirming the attachment point of the butyl group at position 5. Similarly, correlations from the methyl protons to C2 of the pyrimidine ring would confirm its position. libretexts.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone for separating "this compound" from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pyrimidine derivatives. nih.gov A nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of "this compound" is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govnyu.edunih.gov This technique is exceptionally powerful for impurity detection and profiling. As the sample components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This allows for the determination of the molecular weights of even minor impurities, providing clues to their identities and enabling the development of more efficient purification strategies. nih.govnyu.edunih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. nih.gov This technique yields exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov To perform this analysis, a suitable single crystal of "this compound" must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the molecular structure can be resolved. nih.gov While a specific crystal structure for "this compound" is not widely published, the technique remains the gold standard for unambiguous solid-state structural determination of pyrimidine derivatives.

Tautomerism Studies in Pyrimidine Derivatives

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible isomeric forms, differing in the position of a proton and a double bond. frontiersin.org This is particularly relevant for pyrimidine derivatives that contain hydroxyl or amino substituents, which can exist in equilibrium between different tautomeric forms.

Diketo/Enol Tautomerism: A classic example in pyrimidines is the equilibrium in uracil (B121893) or 4-hydroxypyrimidine. 4-Hydroxypyrimidine can exist in an equilibrium between the hydroxy (enol) form and the pyrimidin-4(3H)-one (keto) form. researchgate.net Spectroscopic and computational studies have shown that the keto form is generally predominant in such systems. researchgate.netresearchgate.net

Imino/Enamino Tautomerism: This type of tautomerism occurs in pyrimidines with amino substituents, such as cytosine. The amino form is typically more stable than the imino tautomer.

It is important to note that "this compound," due to its specific substitution pattern, is a stable aromatic system. It lacks the hydroxyl or amino groups necessary for the common types of keto-enol or imino-enamino tautomerism observed in other pyrimidine derivatives. Therefore, it is expected to exist predominantly in the single aromatic form depicted.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of pyrimidines often involves the condensation of β-dicarbonyl compounds with amidines. wikipedia.org While effective, these methods can sometimes lack efficiency and generate significant waste. Future research will likely focus on developing more streamlined and environmentally benign pathways to 5-Butyl-2-methylpyrimidine and its derivatives.

Key areas of exploration include:

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, offer a powerful strategy for constructing the pyrimidine (B1678525) ring in a single step from multiple starting materials. wikipedia.org Research could adapt these reactions to incorporate the specific substitution pattern of this compound, significantly improving atom economy and reducing the number of synthetic steps.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and reaction time.

Green Chemistry Principles: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) are central to modern synthetic chemistry. mdpi.com Future synthetic routes will aim to replace hazardous reagents and minimize the environmental impact of producing pyrimidine derivatives. A recent innovative approach has even demonstrated the synthesis of pyrimidines directly from dinitrogen and carbon, representing a frontier in sustainable chemistry. oup.com

| Methodology | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Classical Condensation | Stepwise reaction of β-dicarbonyl compounds with amidines. wikipedia.org | Well-established and reliable. |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants to form the final product. wikipedia.org | High atom economy, reduced waste, operational simplicity. |

| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Improved safety, scalability, precise control over reaction conditions, higher yields. |

| Catalytic Cycloadditions | Metal-catalyzed reactions, such as [2+2+2] cyclizations of ketones and nitriles. mdpi.com | Broad substrate scope and good functional group tolerance. |

Development of Catalyst Systems for Highly Selective Functionalization of Pyrimidine Rings

Once the this compound core is synthesized, its further modification is crucial for creating a diverse library of compounds for screening and application development. The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized substrates.

Future research will likely concentrate on:

Regioselective C-H Functionalization: The pyrimidine ring in this compound has two potentially reactive C-H bonds (at positions 4 and 6). Developing catalyst systems, likely based on transition metals like palladium, rhodium, or ruthenium, that can selectively activate one of these positions over the other is a significant goal. nottingham.ac.ukresearchgate.net This would allow for the precise installation of various functional groups, such as aryl, alkyl, or amino groups.

Catalytic Cross-Coupling Reactions: While C-H functionalization is advancing, traditional cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated pyrimidine precursors remain vital. Research into new ligands and catalysts that improve the efficiency and scope of these reactions for substituted pyrimidines is ongoing.

Asymmetric Catalysis: For applications in life sciences, the chirality of molecules is often critical. The development of chiral catalysts that can introduce stereocenters during the functionalization of the pyrimidine ring or its butyl side chain would be a significant advancement.

| Catalyst Type | Target Reaction | Potential Application for this compound |

|---|---|---|

| Palladium (Pd) Catalysts | C-H Arylation, Suzuki and Stille Coupling. researchgate.net | Introduction of aromatic groups at the C4 or C6 positions. |

| Rhodium (Rh) Catalysts | C-H Alkylation and Alkenylation. | Attachment of alkyl or vinyl groups to the pyrimidine core. |

| Copper (Cu) Catalysts | Cycloaddition reactions for ring synthesis, C-N bond formation. mdpi.com | Synthesis of the core ring and introduction of nitrogen-based functional groups. |

| Nickel (Ni) Catalysts | Dehydrogenative multicomponent coupling. mdpi.com | Alternative synthetic routes using alcohols and amidines. |

Advanced Applications in Bio-inspired Chemical Synthesis

The pyrimidine structure is a cornerstone of essential biomolecules, including the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of RNA and DNA. wikipedia.orgbiosynsis.com This biological prevalence makes pyrimidine derivatives excellent candidates for bio-inspired synthesis and applications in medicinal chemistry and chemical biology.

Prospective research avenues include:

Nucleoside Analogs: this compound could serve as a novel base in the synthesis of artificial nucleosides. By attaching a sugar moiety (like ribose or deoxyribose) to one of the ring nitrogens, researchers could create new molecular probes to study DNA/RNA structure and function or develop potential therapeutic agents. The biosynthesis of natural pyrimidines involves the attachment of the ring to a ribose 5-phosphate moiety, a process that can inspire synthetic strategies. davuniversity.orgutah.edu

Enzymatic and Chemo-enzymatic Synthesis: Harnessing enzymes for synthetic transformations offers unparalleled selectivity and mild reaction conditions. Future work could explore using enzymes to catalyze specific modifications on the this compound scaffold, such as hydroxylations on the butyl chain, mimicking metabolic pathways.

Scaffolds for Drug Discovery: The pyrimidine ring is a well-known "privileged scaffold" in medicinal chemistry. The specific substitution pattern of this compound could be used as a starting point to design and synthesize libraries of compounds for screening against various biological targets, such as kinases or proteases.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical research is conducted. nih.gov These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes.

For this compound, this integration could manifest in several ways:

Reaction Outcome Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely products and yields for a given set of reactants and conditions. beilstein-journals.org This can save significant time and resources by helping chemists prioritize experiments for the synthesis and functionalization of this compound.

Optimization of Reaction Conditions: AI-driven algorithms can efficiently explore the complex parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing byproducts. nih.govchemrxiv.org This is particularly valuable for developing robust and scalable synthetic processes.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software powered by AI can propose multiple synthetic pathways for a target molecule. nih.gov By applying these tools to derivatives of this compound, researchers could uncover non-intuitive and potentially more efficient synthetic strategies. The development of these predictive models relies on featurizing chemical reactions in ways that algorithms can understand, using descriptor-based, graph-based, or text-based methods. beilstein-journals.org

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Reaction Prediction Models | Predicts the outcome and yield of a chemical reaction. beilstein-journals.orgmdpi.com | Reduces trial-and-error experimentation; accelerates discovery of new functionalization reactions. |

| Optimization Algorithms | Identifies the best reaction conditions for a desired outcome. nih.gov | Improves reaction efficiency, yield, and purity; facilitates process scale-up. |

| Retrosynthesis Software | Proposes novel synthetic routes to a target molecule. nih.gov | Uncovers innovative and potentially more sustainable pathways for synthesis. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Butyl-2-methylpyrimidine, and how can purity be ensured?

- Answer : Synthesis typically involves condensation reactions between appropriate aldehydes and urea derivatives, followed by alkylation to introduce the butyl and methyl groups. For purity assurance (>99%), use High-Performance Liquid Chromatography (HPLC) with UV detection, as described in pyrimidine derivative protocols . Storage in dry, cool conditions under inert atmosphere preserves stability .

Q. What spectroscopic methods are recommended for structural characterization?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like C=N and C-B bonds. Cross-reference spectral data with PubChem entries for validation .

Q. How should researchers handle waste generated during synthesis?

- Answer : Segregate halogenated or sulfur-containing byproducts and transfer them to certified waste management facilities. Follow guidelines for pyrimidine intermediate disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational models optimize synthetic pathways for this compound?

- Answer : Databases like PISTACHIO, REAXYS, and BKMS_METABOLIC predict feasible routes using heuristic plausibility scores (threshold: 0.01) and template relevance. These tools prioritize routes with minimal byproducts and high yield, as demonstrated in pyrimidine synthesis studies .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Conduct dose-response studies across multiple cell lines, and validate enzyme inhibition (e.g., kinase assays) with controls. Cross-check results against structurally similar pyrimidines, such as 5-hydroxymethyl derivatives .

Q. How do structural modifications influence interactions with biological targets?

- Answer : Substituent effects can be studied via molecular docking and SAR analyses. For example, elongating the butyl chain may enhance hydrophobic binding, while methyl groups affect steric hindrance. Compare with analogs like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine to identify pharmacophore elements .

Q. What advanced techniques quantify this compound in complex matrices?

- Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards achieves high sensitivity. For metabolic studies, combine with radiolabeled (e.g., ¹⁴C) tracers and autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.